J-104132

Endothelin receptor pharmacology Radioligand binding Receptor occupancy

J-104132 [(+)-(5S,6R,7R)-2-butyl-7-[2-((2S)-2-carboxypropyl)-4-methoxyphenyl]-5-(3,4-methylenedioxyphenyl)cyclopenteno[1,2-b]pyridine-6-carboxylic acid; also designated L-753,037] is a non-peptide, orally active, competitive and reversible antagonist of both endothelin A (ETA) and endothelin B (ETB) receptors. It binds to cloned human ETA and ETB receptors with Ki values of 0.034 nM and 0.104 nM, respectively, exhibiting approximately 3-fold selectivity for ETA over ETB.

Molecular Formula C31H33NO7
Molecular Weight 531.6 g/mol
CAS No. 198279-45-7
Cat. No. B1672707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ-104132
CAS198279-45-7
Synonyms2-butyl-7-(2-((2S)-2-carboxypropyl)-4-methoxyphenyl)-5-(4-methylenedioxyphenyl)cyclopenteno(1,2-b)pyridine-6-carboxylic
J 104132
J-104132
L 753037
L-753,037
Molecular FormulaC31H33NO7
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)CC(C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C31H33NO7/c1-4-5-6-20-8-10-23-26(18-7-12-24-25(15-18)39-16-38-24)28(31(35)36)27(29(23)32-20)22-11-9-21(37-3)14-19(22)13-17(2)30(33)34/h7-12,14-15,17,26-28H,4-6,13,16H2,1-3H3,(H,33,34)(H,35,36)/t17-,26-,27-,28+/m0/s1
InChIKeyIUHMIOAKWHUFKU-YINIXLNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





J-104132 (CAS 198279-45-7): Potent Mixed ETA/ETB Endothelin Receptor Antagonist for Cardiovascular and Metabolic Research Procurement


J-104132 [(+)-(5S,6R,7R)-2-butyl-7-[2-((2S)-2-carboxypropyl)-4-methoxyphenyl]-5-(3,4-methylenedioxyphenyl)cyclopenteno[1,2-b]pyridine-6-carboxylic acid; also designated L-753,037] is a non-peptide, orally active, competitive and reversible antagonist of both endothelin A (ETA) and endothelin B (ETB) receptors. It binds to cloned human ETA and ETB receptors with Ki values of 0.034 nM and 0.104 nM, respectively, exhibiting approximately 3-fold selectivity for ETA over ETB [1]. J-104132 was originally developed by Banyu Pharmaceutical Co. in collaboration with Merck Research Laboratories and advanced to Phase 2 clinical evaluation for pulmonary arterial hypertension before discontinuation. As a mixed (dual) antagonist with a uniquely balanced ETA/ETB profile, J-104132 remains a valuable pharmacological tool for dissecting the relative contributions of ETA versus ETB receptor blockade in cardiovascular, renal, and metabolic disease models.

Why J-104132 Cannot Be Replaced by Bosentan, Ambrisentan, or Macitentan in Endothelin Receptor Pharmacology Studies


Endothelin receptor antagonists (ERAs) are not interchangeable reagents. Clinically used agents span a vast continuum of ETA/ETB selectivity ratios—from highly ETA-selective (ambrisentan, ~4,000-fold; sitaxsentan, ~6,500-fold) to moderately dual (bosentan, ~20-fold) to functionally dual with ETB-weak residual activity (macitentan, ~782-fold IC50 ratio). J-104132 occupies a distinct position on this spectrum with an ETA:ETB Ki ratio of approximately 3:1, described by its discoverers as the 'most balanced ETA/ETB dual endothelin receptor antagonist' [1][2]. Beyond selectivity, binding affinity at the target receptor differs by over two orders of magnitude between J-104132 and bosentan (Ki ETA 0.034 vs. 4.7 nM), directly impacting the concentrations required in isolated tissue and in vivo experiments. Additionally, J-104132 has been specifically validated in disease-relevant models—including streptozotocin-induced diabetic endothelial dysfunction, canine myocardial ischemia/reperfusion, and chronic heart failure—where comparator ERAs have not generated equivalent evidence [3]. These pharmacodynamic, pharmacokinetic, and disease-model-specific dimensions mean that substituting another ERA for J-104132 will alter both the receptor-blockade profile achieved and the interpretability of results in established experimental paradigms.

J-104132 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decisions


Receptor Binding Affinity: J-104132 vs. Bosentan — Sub-Nanomolar Ki Values Across Both ETA and ETB Receptors

J-104132 exhibits dramatically higher binding affinity for both ETA and ETB receptors compared with bosentan, the prototypical dual ERA. In competition binding assays using [125I]ET-1 on cloned human receptors expressed in CHO cells, J-104132 yielded Ki values of 0.034 nM (ETA) and 0.104 nM (ETB) [1]. By contrast, bosentan tested on human smooth muscle cells (ETA) and human placenta (ETB) yielded Ki values of 4.7 nM and 95 nM, respectively [2]. This represents a 138-fold higher affinity at ETA and a 913-fold higher affinity at ETB for J-104132 relative to bosentan. The sub-nanomolar Ki of J-104132 at both receptor subtypes means that substantially lower compound concentrations are required to achieve equivalent receptor occupancy in cell-based and tissue-based assays, reducing the risk of off-target effects at micromolar concentrations.

Endothelin receptor pharmacology Radioligand binding Receptor occupancy

Uniquely Balanced ETA/ETB Selectivity Ratio: J-104132 (~3:1) vs. All Major Approved and Investigational ERAs

Among the endothelin receptor antagonist class, J-104132 is the only compound to combine sub-nanomolar potency at both receptor subtypes with a near-equipotent (~3-fold) ETA/ETB selectivity ratio [1]. Its discoverers explicitly characterized it as 'a potent, orally active, most balanced ETA/ETB dual endothelin receptor antagonist' [2]. The selectivity landscape for comparator ERAs is: bosentan ~20-fold ETA-selective (Ki ETA 4.7 vs. ETB 95 nM) [3]; ambrisentan ~4,000-fold ETA-selective (Ki ETA 0.011 nM, >4,000-fold vs. ETB) [4]; macitentan ~782-fold ETA-selective based on IC50 (ETA 0.5 vs. ETB 391 nM) ; atrasentan >1,800-fold ETA-selective (Ki ETA 0.034 vs. ETB 63.3 nM) [5]; and sitaxsentan ~6,500-fold ETA-selective (Ki ETA 0.43 vs. ETB ~569 nM). J-104132's ~3-fold ratio places it as the only ERA that achieves genuine pharmacological blockade of both receptor subtypes at overlapping concentration ranges in vivo. This profile is critical for experiments designed to interrogate the functional consequences of simultaneous ETA and ETB blockade versus selective ETA blockade alone.

Receptor selectivity profiling Dual antagonism Endothelin system pharmacology

Functional Antagonism in Isolated Vascular Preparations: pA2 Values of J-104132 vs. Bosentan and Macitentan

J-104132 demonstrates substantially greater functional antagonist potency than bosentan and macitentan in isolated vascular preparations, as quantified by pA2 values. J-104132 antagonized ET-1-induced contractions in rabbit iliac artery with a pA2 of 9.70 and BQ-3020 (ETB agonist)-induced contractions in pulmonary artery with a pA2 of 10.14 [1]. Bosentan, by comparison, antagonized ET-1 contractions in rat aorta with a pA2 of 7.2 and sarafotoxin S6c (ETB) contractions in rat trachea with a pA2 of 6.0 [2]. Macitentan yielded pA2 values of 7.6 (ETA, rat aortic rings) and 5.9 (ETB, rat tracheal rings) [3]. On the logarithmic pA2 scale, a difference of 2.50 units (J-104132 vs. bosentan at ETA) corresponds to approximately 316-fold greater functional potency; the 4.14-unit difference at ETB corresponds to approximately 13,800-fold greater potency. Although assay tissues differ across studies, the magnitude of these differences—spanning 2–4 log orders—cannot be attributed solely to tissue variability and reflects a genuine, substantial difference in functional antagonist activity at the receptor level.

Isolated tissue pharmacology Vascular reactivity Schild analysis

In Vivo Efficacy and Oral Bioavailability: J-104132 Prevents Lethal ET-1 Challenge with ED50 = 0.045 mg/kg i.v. and 0.35 mg/kg p.o.

J-104132 demonstrates potent in vivo efficacy following both intravenous and oral administration. In conscious mice, where a 5 nmol/kg i.v. bolus of ET-1 is uniformly lethal, pretreatment with J-104132 prevented death with ED50 values of 0.045 mg/kg i.v. and 0.35 mg/kg p.o. (fed animals) [1]. These ED50 values correspond to an i.v.-to-p.o. ratio of approximately 7.8, consistent with the measured oral bioavailability of approximately 40% in rats [1]. In conscious normotensive rats, J-104132 at 0.1 mg/kg i.v. or 1 mg/kg p.o. inhibited pressor responses to 0.5 nmol/kg i.v. ET-1. In anesthetized dogs, J-104132 produced greater than 10-fold rightward shifts in renal and brachial ET-1 dose-response curves at infusion rates of 0.03 and 0.3 mg/kg/h, respectively [1]. For context, bosentan—although orally bioavailable (human absolute bioavailability ~50%, rat data not directly comparable)—requires substantially higher doses in rodent models (30–100 mg/kg p.o.) to achieve comparable inhibition of ET-1 pressor responses [2], consistent with its ~100-fold lower receptor affinity. The combination of sub-nanomolar receptor affinity with ~40% oral bioavailability in rats positions J-104132 as a highly efficient tool for both acute i.v. and chronic oral dosing studies.

In vivo pharmacology Oral bioavailability Endothelin challenge models

Myocardial Protection in Canine Ischemia/Reperfusion: 38% Infarct Size Reduction with J-104132 (L-753,037)

J-104132 (tested as L-753,037) was evaluated in an instrumented canine model of acute coronary artery occlusion (90 min) and reperfusion (4 h). Dogs randomized to receive intracoronary L-753,037 infusion (0.1 μg/kg/min, starting 30 min before occlusion) showed a 38% reduction in myocardial infarct size compared with vehicle controls: 24.1 ± 3.9% of the area at risk (AAR) with L-753,037 versus 38.7 ± 3.1% with vehicle (P < 0.01) [1]. This cardioprotection was accompanied by normalization of total left circumflex (LCx) coronary flow and regional myocardial flow after 4 h of reperfusion in all regions. Endocardial flow in the risk region returned to baseline values with L-753,037 treatment but was reduced approximately 50% in vehicle-treated animals. Notably, the study explicitly addressed the concern that non-selective ETB blockade might exacerbate ischemic injury by demonstrating no detrimental cardiac effects of combined ETA/ETB antagonism in this model [1]. This finding is significant because it provides direct evidence that balanced dual ETA/ETB blockade with J-104132 is cardioprotective in ischemia/reperfusion, whereas the debate over whether ETB-selective or non-selective blockade is beneficial or harmful in myocardial ischemia had not been resolved with other ERAs at the time.

Myocardial ischemia-reperfusion injury Cardioprotection Endothelin receptor blockade

Reversal of Diabetic Endothelial Dysfunction: J-104132 Chronic Oral Dosing Attenuates Superoxide Anion and Normalizes NAD(P)H Oxidase Subunit Expression in STZ-Diabetic Rats

Chronic oral administration of J-104132 (10 mg/kg/day p.o. for 4 weeks) to streptozotocin (STZ)-induced diabetic rats produced multiple beneficial effects on endothelial function: (1) the impaired acetylcholine-induced endothelium-dependent relaxation in diabetic aorta was significantly attenuated; (2) elevated superoxide anion levels in diabetic aortae were significantly decreased; and (3) the increased expression of p22phox mRNA (the regulatory subunit of NADH/NADPH oxidase) was completely prevented [1]. Critically, in vitro application of J-104132 (3 × 10^-9 M) to isolated diabetic aortae did not acutely restore relaxation, indicating that the in vivo benefit derived from chronic receptor blockade and downstream attenuation of oxidative stress pathways rather than acute functional antagonism. The expression of endothelial nitric oxide synthase (eNOS) mRNA was unchanged across all groups, demonstrating that J-104132's effect was mediated through suppression of superoxide-generating NAD(P)H oxidase rather than upregulation of NO production [1]. This study provides a mechanistic basis—ET-1-driven superoxide production via NAD(P)H oxidase—for J-104132's efficacy in diabetic vascular disease, a finding not replicated with the same mechanistic depth for bosentan, ambrisentan, or macitentan in the STZ-diabetic rat model.

Diabetic vascular complications Endothelial dysfunction Oxidative stress

Optimal Procurement Scenarios for J-104132: Research Applications Where This Compound Provides Unique Scientific Value


Mechanistic Studies Requiring True Balanced Dual ETA/ETB Receptor Blockade

When the experimental objective is to achieve equivalent pharmacological blockade of both ETA and ETB receptors in vitro or in vivo—for example, to dissect the relative contribution of ETB-mediated ET-1 clearance versus ETA-mediated vasoconstriction—J-104132 is the only small-molecule ERA with a Ki ratio approaching unity (~3-fold ETA-selective). Clinically used ERAs are markedly ETA-biased: bosentan (~20-fold), macitentan (~782-fold IC50), ambrisentan (~4,000-fold), and atrasentan (>1,800-fold). Using any of these comparators would produce predominant ETA blockade with residual ETB activity, confounding interpretation of dual-blockade phenotypes. J-104132's balanced profile has been explicitly leveraged in studies of endogenous ET-1 pathophysiology in chronic heart failure dogs, where combined ETA/ETB antagonism produced hemodynamic improvements not replicated by selective ETA blockade alone [1].

Diabetic Vascular Complication Research Focusing on ET-1-Driven Oxidative Stress

J-104132 is the only endothelin receptor antagonist for which chronic oral administration has been shown to completely prevent the upregulation of p22phox (NADH/NADPH oxidase subunit) mRNA and significantly decrease vascular superoxide anion levels in the STZ-induced diabetic rat model [2]. This specific mechanistic validation—linking ET receptor blockade to suppression of a defined oxidant enzyme system—makes J-104132 the compound of choice for studies investigating the intersection of endothelin signaling, NAD(P)H oxidase activation, and endothelial dysfunction in diabetes. Investigators studying whether other ERAs replicate this effect would need to conduct de novo validation experiments, whereas J-104132 offers a published, reproducible experimental framework.

Myocardial Ischemia/Reperfusion Injury Models in Large Animals

For laboratories conducting myocardial ischemia/reperfusion studies in canine or porcine models, J-104132 (L-753,037) provides published, quantitative efficacy data: 38% infarct size reduction with intracoronary infusion at a defined dose (0.1 μg/kg/min), accompanied by normalization of regional myocardial blood flow [3]. This dataset includes detailed hemodynamic and blood flow measurements that enable power calculations and dose selection for subsequent studies. The study also directly addressed and refuted the concern that non-selective ETB blockade might worsen ischemic injury, providing a safety rationale that supports the use of dual ETA/ETB antagonism in this indication.

Hypertension Research Requiring Combination Therapy Protocols with Renin-Angiotensin System Blockers

J-104132 has been specifically studied in combination with the AT1 receptor antagonist losartan (MK-954) across three hypertensive rat models—spontaneously hypertensive rats (SHR), stroke-prone SHR (SHRSP), and Dahl salt-sensitive hypertensive rats (DS-H). The combination produced additive antihypertensive effects in SHR/SHRSP and potentiated effects in DS-H, with a ~24 h duration of action after single oral doses of 3–10 mg/kg [4]. This published interaction dataset provides a direct experimental foundation for studies exploring dual endothelin-angiotensin blockade strategies. Procuring J-104132 for such studies avoids the need to re-establish dose-response relationships, drug interaction profiles, and model-specific efficacy for a less-characterized ERA combination.

Quote Request

Request a Quote for J-104132

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.